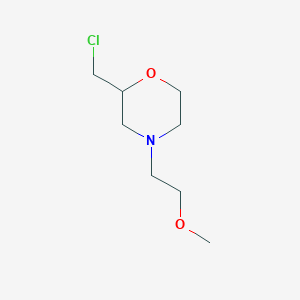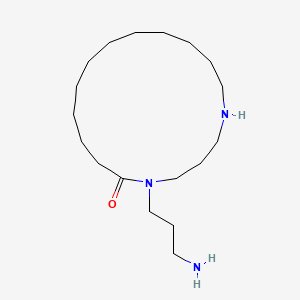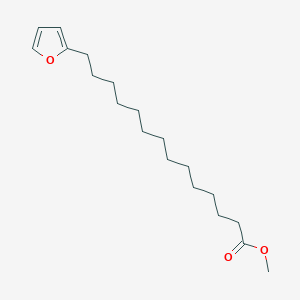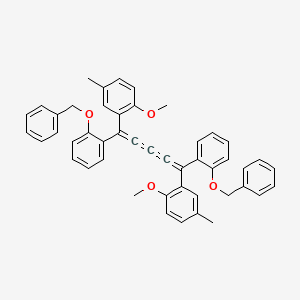
3,3'-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is a biscoumarin derivative. Biscoumarins are a class of organic compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of two coumarin units linked by a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) typically involves the condensation of 4-hydroxycoumarin with an aromatic aldehyde. One efficient method uses manganous chloride (MnCl2·4H2O) as a catalyst in an aqueous medium. The reaction is carried out at 100°C, yielding the desired product in excellent yields .
Another method involves the use of biocatalyst CAL-B (lipase) under room temperature conditions. This green protocol is environmentally friendly and cost-effective, providing high yields of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly catalysts like manganous chloride and CAL-B suggests potential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound itself involves condensation of 4-hydroxycoumarin with aromatic aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Catalysts: Manganous chloride (MnCl2·4H2O), CAL-B (lipase)
Solvents: Water, toluene
Conditions: Room temperature to 100°C
Major Products
The major product of the condensation reaction is 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of dyes, optical brightening agents, and food additives.
Mecanismo De Acción
The mechanism of action of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes and interfere with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Phenylmethylene)bis(4-hydroxycoumarin): Similar structure with different substituents.
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one): Another biscoumarin derivative with similar biological activities.
Uniqueness
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other biscoumarin derivatives .
Propiedades
Número CAS |
64729-40-4 |
|---|---|
Fórmula molecular |
C27H20O6 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(4-hydroxy-8-methyl-2-oxochromen-3-yl)-phenylmethyl]-8-methylchromen-2-one |
InChI |
InChI=1S/C27H20O6/c1-14-8-6-12-17-22(28)20(26(30)32-24(14)17)19(16-10-4-3-5-11-16)21-23(29)18-13-7-9-15(2)25(18)33-27(21)31/h3-13,19,28-29H,1-2H3 |
Clave InChI |
SUGQXHLRFYMLES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3)C4=C(C5=CC=CC(=C5OC4=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)





![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)




![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)

